REACTION_CXSMILES
|
[C:1]([OH:7])(=O)[CH2:2][C:3]([OH:5])=[O:4].[CH2:8]([K])[CH3:9].[Cl-].[Mg+2].[Cl-].N1([C:19](=O)[CH:20]([O:22][CH3:23])C)C=CN=C1.COC(C)C(O)=O.C(N1C=CN=C1)(N1C=CN=C1)=O.Cl>C(#N)C.C(N(CC)CC)C>[CH2:8]([O:5][C:3](=[O:4])[CH2:2][C:1](=[O:7])[CH:20]([O:22][CH3:23])[CH3:19])[CH3:9] |f:0.1,2.3.4|
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
109 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O.C(C)[K]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
1-imidazol-1-yl-2-methoxy-propan-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C(C(C)OC)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)O)C
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
stirring for 12 hours
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the temperature below 25° C.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted three times with ethylacetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with saturated aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with magnesium sulphate the solvents
|
Type
|
CUSTOM
|
Details
|
are evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC(C(C)OC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |